molecular formula C8H18O B3029155 3-Methyl-3-heptanol CAS No. 5582-82-1

3-Methyl-3-heptanol

Cat. No. B3029155
CAS RN: 5582-82-1
M. Wt: 130.23 g/mol
InChI Key: PQOSNJHBSNZITJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of stereoisomers of 4-methyl-3-heptanol has been achieved through key steps involving the preparation of chiral 4-methyl-3-heptanones, reduction to the corresponding alcohols, and stereospecific transesterification . Similarly, the synthesis of (R)- and (S)-3-methylheptanoic acids has been accomplished starting from chiral methyl molecules derived from (R)-4-methyl-delta-valerolactone . These methods could potentially be adapted for the synthesis of 3-methyl-3-heptanol.

Molecular Structure Analysis

The molecular structure of related compounds has been determined by various techniques. For instance, the absolute configuration of 4-methyl-3-heptanone and 4-methyl-3-heptanol from the mandibular glands of Atta sexdens rubropilosa has been established . Additionally, the crystal and molecular structure of a complex glucopyranoside has been determined by X-ray diffraction, which provides a methodological framework for analyzing the structure of similar compounds .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-methyl-3-heptanol have been studied, revealing that its dielectric Debye-like process depends slightly on intramolecular conformation and that the hydroxyl dynamics and overall molecular dynamics occur on similar time scales . High pressures have been shown to significantly increase the intensity of the Debye process for this compound . These findings suggest that the physical and chemical properties of 3-methyl-3-heptanol could be similarly influenced by its molecular conformation and external conditions such as pressure.

Scientific Research Applications

High-Pressure Effects on Dielectric Processes

A study on 4-methyl-3-heptanol, closely related to 3-methyl-3-heptanol, revealed significant insights into its dielectric behavior under varying pressure and temperature conditions. This research highlighted the impact of pressure on the Debye process of monohydroxy alcohols, contributing to our understanding of hydrogen-bonded supramolecular structures in such compounds (Pawlus et al., 2013).

Permivittivity of Heptanol Isomers

The study of the complex relative permittivity of heptanol isomers, including 3-methyl-2-hexanol, at different pressures and temperatures provided crucial data. This research, which also involves 3-heptanol, a structural variant of 3-methyl-3-heptanol, offers insights into the physical properties of these isomers, useful in various scientific fields (Vij et al., 1981).

Biological Activity in Pest Control

The synthesis and biological activity of the four stereoisomers of 4-methyl-3-heptanol, structurally similar to 3-methyl-3-heptanol, have been investigated. This research is particularly relevant in understanding the role of these compounds as pheromones in pest control, specifically in the case of the almond bark beetle (Zada et al., 2004).

Influence of High Pressure on Dielectric Spectroscopy

A study utilizing dielectric spectroscopy under high pressures up to 1.03 GPa on 5-methyl-3-heptanol, a compound similar to 3-methyl-3-heptanol, sheds light on the relaxational behavior of monohydroxy alcohols. This research provides valuable data for understanding the molecular dynamics and structural behavior under extreme conditions (Gainaru et al., 2014).

Metabolic Pathways in Environmental Studies

Research on the metabolism of 3-methylheptane, which is structurally related to 3-methyl-3-heptanol, in male Fischer rats, has provided valuable insights into the environmental and toxicological aspects of such compounds. This study contributes to our understanding of the metabolic pathways and potential environmental impacts of similar substances (Serve et al., 1993).

Safety And Hazards

3-Methyl-3-heptanol is a flammable liquid and vapor . It can cause skin irritation and serious eye irritation . Inhalation may cause respiratory irritation . Safety measures include keeping the substance away from heat, sparks, open flames, and hot surfaces, and using personal protective equipment such as gloves and eye/face protection .

properties

IUPAC Name

3-methylheptan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-4-6-7-8(3,9)5-2/h9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQOSNJHBSNZITJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(CC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00871136
Record name 3-Methyl-3-heptanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-3-heptanol

CAS RN

598-06-1, 5582-82-1
Record name 3-Methyl-3-heptanol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Heptanol, 3-methyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-METHYL-3-HEPTANOL
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Record name 3-Methyl-3-heptanol
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Record name 3-methylheptan-3-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
208
Citations
L Clarke - Journal of the American Chemical Society, 1909 - ACS Publications
… CHsCO CH2CH2CH2CH3 methyl normal butyl ketone or 2-hexanone —*~ CH3CH2C(OH)CH2CH2CH2CH3, 3-methyl-3-heptanol — … CHa grams of 3-methyl-3-heptanol were …
Number of citations: 3 pubs.acs.org
DD Bombick, JM Clemens, GA McDonald, CJ Hixson… - Chemosphere, 1993 - Elsevier
3-Methylheptane (3-MH), a component of fuels and solvents, is found widely distributed in the environment. Male 344 Fischer rats, dosed by gavage with 3-MH yielded the following …
Number of citations: 1 www.sciencedirect.com
Q Chen, YW Kou, F Pan, JY Yuan - Journal of the Iranian Chemical …, 2010 - Springer
Molecular fragments variable connectivity index (mfVCI) is proposed as a variable molecular descriptor. Having in mind that the molecular structure unit exerts strong effect on the …
Number of citations: 2 link.springer.com
GP Johari, M Goldstein - The Journal of Chemical Physics, 1971 - pubs.aip.org
… 5-Methyl-3-, 4-methyl-3, and 3-methyl-3-heptanol were obtained from Aldrich Chemical Co., … Scales for 4-methyl-3, and 3-methyl-3-heptanol have been shifted downwards by one and …
Number of citations: 482 pubs.aip.org
LH Hall, LB Kier - Journal of Chemical Information and Computer …, 1995 - ACS Publications
The electrotopological state formalism is developed further in conjunction with atom classification. The classification scheme is based on the characteristics of hydride groups:(1) atomic …
Number of citations: 874 pubs.acs.org
DC Iffland, NT Buu - The Journal of Organic Chemistry, 1967 - ACS Publications
Resolution of the racemic amine was realized by the fractional crystallization of thediastereoisomeric mono-amine (-j-)-tartaric acid salts. It was noteworthy that even though successive …
Number of citations: 4 pubs.acs.org
B Singh, JK Vij - Bulletin of the Chemical Society of Japan, 1976 - journal.csj.jp
The relative permittivity at 1 MHz, the refractive index at the wavelength of sodium D-line and density of the nine alcohols, 1-propanol (A), 2-propanol (B), 1-butanol (C), 2-methyl-1-…
Number of citations: 22 www.journal.csj.jp
CJ Zvidzai, C Chidewe, R Musundire - Journal of Biopesticides, 2013 - jbiopest.com
… The compounds were identified as 2-hexenal, 1-methylbutyl formate, 3-methyl-3-heptanol, octenal, 2,4dimethyl-3-heptanol, 1,1-diethoxy butane, tridecane, 6-trideceny-4-ne, 4,6-…
Number of citations: 2 www.jbiopest.com
H Hotta, H Kurihara, T Abe - Bulletin of the Chemical Society of Japan, 1967 - journal.csj.jp
… of 3-methyl-3-pentanol and 3methyl-3-heptanol, as suggesting that they are formed through … ratio is much different from the G(2-hexanone)/G(3-methyl-3-heptanol) ratio. This shows that …
Number of citations: 3 www.journal.csj.jp
ZM Berinde - Studia Universitatis Babes-Bolyai, Chemia, 2009 - search.ebscohost.com
The paper is devoted to the modelling of a class of molecular compounds containing heteroatoms (alcohols) by means of the concept of weighted electronic distance and the …
Number of citations: 1 search.ebscohost.com

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